molecular formula C12H10ClN3O3 B2843281 N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-74-6

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2843281
CAS No.: 338774-74-6
M. Wt: 279.68
InChI Key: ZHVRPBMJJCYKOB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Spectroscopic properties may also be included .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Tetrahydropyrimidine Derivatives

This compound is utilized in the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents. The synthesized compounds have been evaluated for their antimicrobial activities, with some showing significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

Anticonvulsant Enaminones

The compound's structure has been analyzed in the context of anticonvulsant enaminones. These studies contribute to understanding the hydrogen bonding and molecular interactions responsible for the anticonvulsant activities of such compounds (Kubicki et al., 2000).

Material Science Applications

Aromatic Polyamides and Polyimides

It serves as a building block in the development of aromatic polyamides and polyimides with enhanced thermal stability and excellent solubility. These materials are of great interest for their potential applications in high-performance plastics and films, showing significant properties such as high glass transition temperatures and thermal stability (Yang & Lin, 1995).

Advanced Material Synthesis

Aromatic Polyamides with N-alkylphenylimide Units

This compound is instrumental in synthesizing new aromatic polyamides containing n-alkylphenylimide units, leading to materials with improved thermal stability and solubility. These polymers exhibit amorphous structures and layered arrangements due to n-alkyl side chains, indicating potential applications in various advanced materials (Choi & Jung, 2004).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, or other biochemical interactions .

Safety and Hazards

Safety and hazards analysis involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKMTNCQKWDYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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